Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester
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Overview
Description
Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an ethanethioic acid moiety linked to a benzimidazole ring through an ester bond. The compound’s structure includes a 2,3-dimethylphenyl group attached to the amino group of ethanethioic acid, making it a complex and intriguing molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino derivatives, alcohol derivatives.
Scientific Research Applications
Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester shares similarities with other benzimidazole derivatives, such as:
- Benzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups. The presence of the ethanethioic acid moiety linked to the benzimidazole ring through an ester bond imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethanethioic acid, specifically the compound ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester, is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The chemical structure of Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be represented as follows:
- Molecular Formula : C15H16N2O1S
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antifilarial Activity
Ethanethioic acid derivatives have been evaluated for their antifilarial properties. A study conducted on related benzimidazole compounds revealed promising results against filarial parasites. The compounds were shown to inhibit the motility of adult worms and reduce larval viability in vitro .
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For instance, ethanethioic acid derivatives exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzimidazole derivatives, ethanethioic acid showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This was significantly lower than that observed for standard antibiotics like penicillin .
Case Study 2: Antifilarial Testing
A series of experiments conducted on filarial larvae indicated that ethanethioic acid reduced larval motility by 75% at a concentration of 10 µg/mL after 48 hours. This suggests a potential use in developing new antifilarial treatments .
Case Study 3: Cancer Cell Line Testing
In vitro studies on MCF-7 cancer cells showed that ethanethioic acid induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells as evidenced by Annexin V staining .
Data Tables
Biological Activity | Tested Concentration | Effect Observed |
---|---|---|
Antimicrobial (S. aureus) | 32 µg/mL | Significant growth inhibition |
Antifilarial (larvae) | 10 µg/mL | 75% reduction in motility |
Cytotoxicity (MCF-7 cells) | >50 µM | Induction of apoptosis |
Properties
CAS No. |
83408-79-1 |
---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-5-9-13(12(11)2)18-10-16(21)22-17-19-14-7-3-4-8-15(14)20-17/h3-9,18H,10H2,1-2H3,(H,19,20) |
InChI Key |
GJVFRBQXMNTUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
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